2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 221.17 g/mol. This compound is classified under the category of nitroimidazole derivatives, which are known for their biological activities, particularly in medicinal chemistry. The compound is recognized for its potential applications in the pharmaceutical industry, especially as an antimicrobial agent.
This compound can be sourced from various chemical suppliers and databases, including PubChem and Angene Chemical. It falls under the broader classification of heterocyclic compounds, specifically those containing both nitrogen and carbon in their ring structure. The presence of the nitro group and the imidazo-pyridine structure contributes to its unique chemical properties and biological activity.
The synthesis of 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis may require conditions such as controlled temperatures and specific catalysts to ensure high yields and purity of the product. Typical solvents used in these reactions include dimethyl sulfoxide or ethanol, depending on the specific steps involved.
The structure features a pyridine ring fused with an imidazole ring, with a carboxylic acid functional group attached to the carbon chain.
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing nature of the nitro group, which enhances its electrophilicity in certain reactions.
The mechanism of action for 2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid primarily relates to its role as an antimicrobial agent. It is believed to exert its effects through:
Research indicates that similar compounds have shown efficacy against various bacterial strains, suggesting a potential for this compound in therapeutic applications.
Relevant data regarding solubility and stability can be crucial for applications in drug formulation.
2-{6-Nitroimidazo[1,2-a]pyridin-3-yl}acetic acid has several notable applications in scientific research:
The nitroimidazole scaffold represents one of the most pharmacologically significant heterocyclic systems in anti-infective drug discovery. Its journey began in the 1950s with the isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, marking the first naturally occurring nitroimidazole antibiotic [1] [6]. This discovery ignited extensive synthetic campaigns to optimize its structure-activity relationships (SAR). Early derivatives like metronidazole (5-nitroimidazole) revolutionized treatment for anaerobic bacterial and protozoal infections (e.g., trichomoniasis, giardiasis) by leveraging bioreductive activation—a process where the nitro group undergoes enzymatic reduction in low-oxygen environments, generating cytotoxic radicals that disrupt microbial DNA and proteins [3] [6] [9].
Table 1: Evolution of Key Nitroimidazole Scaffolds
Generation | Representative Compounds | Structural Features | Therapeutic Advancements |
---|---|---|---|
First (1950s) | Azomycin, Metronidazole | 2-NO₂/5-NO₂ imidazole | Broad-spectrum antiprotozoal/antibacterial |
Second (2000s) | Delamanid, Pretomanid | Nitroimidazo-oxazines | Activity against drug-resistant M. tuberculosis |
Third (Present) | 6-Nitroimidazo[1,2-a]pyridines | Fused bicyclic core + acetic acid | Enhanced potency vs. resistant strains |
The 2000s witnessed a strategic shift toward bicyclic nitroimidazoles to combat drug-resistant tuberculosis (TB). Scaffold hopping led to nitroimidazooxazines (e.g., pretomanid) and nitroimidazooxazoles (e.g., delamanid), which exhibited nanomolar potency against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Their mechanism involves dual actions:
Recent innovations focus on imidazo[1,2-a]pyridine hybrids, where fusion of the imidazole ring with pyridine enhances target affinity and metabolic stability. This scaffold gained prominence through compounds like telacebec (Q203), an electron transport chain inhibitor targeting M. tuberculosis cytochrome bcc complex [5]. The integration of a 6-nitro group into this framework—yielding derivatives like 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid—represents a deliberate effort to synergize the bioreductive potency of nitroimidazoles with the privileged pharmacological profile of imidazopyridines [2] [7].
Drug-resistant infections necessitate agents with novel mechanisms. The 6-nitroimidazo[1,2-a]pyridine core, particularly 2-{6-nitroimidazo[1,2-a]pyridin-3-yl}acetic acid, addresses this via three strategic design elements:
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 84285-33-6